REACTION_CXSMILES
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[NH2:1][C:2]1[C:10]([Cl:11])=[C:9]([Cl:12])[CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].[NH2:13][C:14](N)=[O:15]>>[Cl:12][C:9]1[C:10]([Cl:11])=[C:2]2[C:3]([C:4](=[O:5])[NH:13][C:14](=[O:15])[NH:1]2)=[CH:7][CH:8]=1
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Name
|
|
Quantity
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2.23 g
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Type
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reactant
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Smiles
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NC1=C(C(=O)O)C=CC(=C1Cl)Cl
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Name
|
|
Quantity
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6.49 g
|
Type
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reactant
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Smiles
|
NC(=O)N
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Name
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solid
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Quantity
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2.18 g
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Type
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reactant
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Smiles
|
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Prepared
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Name
|
|
Type
|
|
Smiles
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ClC1=CC=C2C(NC(NC2=C1Cl)=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |